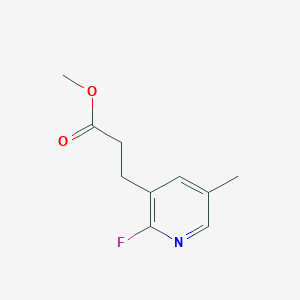

![molecular formula C19H16Cl2N2O2S B2408338 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate CAS No. 953221-66-4](/img/structure/B2408338.png)

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Biological Properties

The compound "2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate" has been a subject of research in various fields of chemistry and medicine. One of the prominent areas of research includes its synthesis and biological properties. Studies have shown that the compound and its derivatives exhibit significant antibacterial and antifungal activities. For instance, the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, followed by further chemical reactions, leads to the formation of compounds with good antibacterial and antifungal properties. This indicates the potential of this compound in developing new antimicrobial agents. The compound’s synthesis involves several stages, and its structure is confirmed by various spectroscopic methods, including 1H & 13C NMR, IR spectral data, and LC-MS techniques. The optical properties of the compound are elucidated through photoluminescence spectra (Shafi, Rajesh, & Senthilkumar, 2021).

Anti-Arrhythmic and Antimicrobial Applications

In addition to its antimicrobial properties, derivatives of this compound have been studied for their anti-arrhythmic activities. For instance, the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides has been found to afford 1,3-thiazole derivatives, some of which have significant anti-arrhythmic activity. This suggests potential applications in the development of new treatments for arrhythmias (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Molecular Docking and Potential in Cancer Therapy

Research has also delved into the molecular docking studies of benzothiazolopyridine compounds, demonstrating their interaction with vital targets in diseases like breast cancer. The synthesis of these compounds is facilitated by catalysis by piperidine and is significantly enhanced by ultrasonic irradiation, showing improved yields and shorter reaction times. The molecular docking studies, particularly with estrogen and progesterone receptors, suggest the potential of these compounds in cancer therapy, as they exhibit favorable interactions with receptors in terms of binding free energy (Shirani, Maleki, Asadi, & Dinari, 2021).

作用機序

Target of Action

Similar compounds have been found to target thecyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action

Similar compounds have been found to inhibit cox enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

Based on the known action of similar compounds, it can be inferred that the compound likely affects thearachidonic acid pathway . By inhibiting COX enzymes, the compound would reduce the conversion of arachidonic acid into prostaglandins, thereby affecting the inflammatory response .

Result of Action

Similar compounds have demonstrated anti-inflammatory activity . Specifically, they have shown inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the production of prostaglandins . This results in a decrease in inflammation and pain .

特性

IUPAC Name |

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O2S/c20-12-4-6-14(15(21)10-12)18(24)25-13-5-7-16-17(11-13)26-19(22-16)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEUKTFTUBJDNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)

![2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2408260.png)

![1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine](/img/structure/B2408264.png)

![1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2408268.png)

![8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2408270.png)

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408272.png)

![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)

![isopropyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate](/img/structure/B2408275.png)

![2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2408276.png)

![8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2408277.png)